molecular formula C8H10BrNO B13243289 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole

Cat. No.: B13243289
M. Wt: 216.07 g/mol
InChI Key: NVUZLBVHHWSEAR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole is a brominated oxazole derivative characterized by a cyclobutyl substituent at the 2-position and a bromomethyl group at the 5-position. Oxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The bromomethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, while the cyclobutyl substituent introduces steric strain and electronic effects distinct from aromatic substituents like phenyl.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-(bromomethyl)-2-cyclobutyl-1,3-oxazole

InChI

InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2

InChI Key

NVUZLBVHHWSEAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(O2)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation of a Precursor Oxazole

The primary synthetic route to 5-(bromomethyl)-2-cyclobutyl-1,3-oxazole involves bromomethylation of a suitably substituted oxazole precursor. The typical procedure includes:

  • Starting from 2-cyclobutyl-1,3-oxazole or a related intermediate.
  • Treatment with paraformaldehyde and hydrobromic acid in acetic acid under controlled temperature to introduce the bromomethyl group at the 5-position.
  • The reaction conditions are optimized to maximize yield and purity, often employing controlled addition rates and temperature monitoring.

Advanced synthetic techniques such as continuous flow reactors, microwave-assisted synthesis, or photochemical methods may be utilized to enhance reaction efficiency and scalability.

Stepwise Synthesis Outline

Step Reagents/Conditions Purpose/Outcome
1 Synthesis of 2-cyclobutyl-1,3-oxazole Formation of the oxazole ring with cyclobutyl substituent
2 Bromomethylation using paraformaldehyde, hydrobromic acid in acetic acid Introduction of bromomethyl group at 5-position
3 Purification by crystallization or chromatography Isolation of pure this compound
  • The method reported in patent CN104592144B highlights a catalyst-free, mild condition synthesis of oxazole derivatives using tosylmethyl isocyanide and acyl chlorides, which can be adapted to introduce bromomethyl substituents by selecting appropriate acyl chlorides (e.g., bromomethyl-substituted acyl chlorides).
  • The direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates using triflylpyridinium reagents offers a scalable and efficient alternative, potentially applicable to the cyclobutyl-substituted oxazole system.
  • Solvent choice is critical; dichloromethane or toluene are preferred for initial acylation steps, while polar aprotic solvents like acetonitrile or dimethylformamide are suitable for subsequent cyclization reactions.
Parameter Details
Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Key Reagents Paraformaldehyde, hydrobromic acid, acetic acid, tosylmethyl isocyanide derivatives
Solvents Dichloromethane, toluene, acetonitrile, dimethylformamide
Reaction Conditions Temperature range 0–80 °C; reaction times vary from 30 min to several hours
Base Used Potassium carbonate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), DMAP (4-dimethylaminopyridine)
Yield Range Typically 70–96% depending on method and substrate
  • The preparation of this compound is efficiently achieved via bromomethylation of a cyclobutyl-substituted oxazole precursor, with paraformaldehyde and hydrobromic acid being the key reagents.
  • Catalyst-free and mild reaction conditions, as described in recent patents, reduce environmental impact and operational complexity, favoring industrial scalability.
  • The use of tosylmethyl isocyanide derivatives and acyl chlorides offers a versatile synthetic platform for introducing various substituents including bromomethyl groups.
  • Advanced synthetic techniques such as continuous flow and microwave-assisted reactions can further improve yield, purity, and throughput.
  • The broad functional group tolerance and scalability of these methods make them suitable for pharmaceutical and fine chemical applications where this compound serves as a valuable intermediate.
  • Continued exploration of solvent systems and base catalysts can optimize reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring or the bromomethyl group can lead to different structural modifications.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated oxazole.

Scientific Research Applications

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used to study the effects of bromomethyl groups on biological systems and to develop new bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Cyclobutyl vs. Phenyl Substituents
  • 5-(Bromomethyl)-3-phenylisoxazole (CAS 2039-50-1): Substituents: Phenyl at the 3-position, bromomethyl at the 5-position. Molecular Formula: C₁₀H₈BrNO. Melting Point: 82.5–85°C . The phenyl group is electron-withdrawing, reducing electron density on the oxazole ring compared to the electron-donating cyclobutyl group. This difference impacts reactivity in electrophilic substitution or coordination with biological targets.
  • 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole (CAS 49822-48-2): Substituents: Bromomethylphenyl at the 5-position, phenyl at the 2-position. Molecular Formula: C₁₆H₁₂BrNO. Molecular Weight: 314.18 g/mol .
Bromomethyl vs. Bromo Substituents
  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS 21354-98-3): Substituents: Bromo at the 5-position, methyl at the 4-position. Molecular Formula: C₁₀H₈BrNO. Melting Point: 50.5–52°C . The bromo group is less reactive than bromomethyl, limiting its utility in further functionalization. Bromomethyl groups enable alkylation or coupling reactions, making the target compound more versatile in synthetic pathways .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole* C₈H₁₀BrNO 216.08 Not reported 2-cyclobutyl, 5-bromomethyl
5-(Bromomethyl)-3-phenylisoxazole C₁₀H₈BrNO 238.08 82.5–85 3-phenyl, 5-bromomethyl
5-Bromo-4-methyl-2-phenyl-1,3-oxazole C₁₀H₈BrNO 238.08 50.5–52 2-phenyl, 4-methyl, 5-bromo
5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole C₁₆H₁₂BrNO 314.18 Not reported 2-phenyl, 5-bromomethylphenyl

*Hypothetical molecular formula for this compound, assuming cyclobutyl = C₄H₇.

Key Observations:
  • The cyclobutyl analog’s lower molecular weight (216.08 vs. 238.08–314.18) suggests improved solubility in polar solvents compared to phenyl-substituted derivatives.
  • Bromomethyl groups generally increase reactivity over bromo or methyl groups, enabling cross-coupling or nucleophilic substitution .

Biological Activity

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. Oxazoles are five-membered heterocycles containing nitrogen and oxygen, which have been extensively studied for their pharmacological properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Pharmacological Properties

The biological activities of oxazole derivatives, including this compound, encompass a range of therapeutic effects:

  • Antibacterial Activity : Oxazoles exhibit significant antibacterial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative analysis indicated that certain oxazole compounds showed Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/ml against various bacterial strains .
  • Antifungal Activity : Similar to their antibacterial properties, oxazoles are effective against fungal pathogens. Research indicates that compounds within this class can inhibit fungi such as Candida and Aspergillus species, with some derivatives demonstrating MIC values comparable to established antifungal agents .
  • Anticancer Activity : The anticancer potential of oxazoles has gained attention in recent years. Studies involving this compound have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from oxazoles were tested against the NCI-60 human tumor cell lines, revealing growth inhibition in the low micromolar range .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Certain oxazole derivatives have been shown to bind to tubulin and disrupt microtubule formation, which is critical for cell division. This mechanism is particularly relevant in cancer treatment .
  • Interaction with Enzymes : Oxazoles can act as inhibitors of various enzymes involved in bacterial cell wall synthesis and other metabolic pathways, contributing to their antibacterial effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxazole derivatives:

  • Antibacterial Study : A study conducted by Singh et al. evaluated the antibacterial potential of substituted oxazoles against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like ampicillin .
  • Antifungal Efficacy : Research on the antifungal activity of oxazoles demonstrated that specific compounds could effectively inhibit Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal properties .
  • Cancer Cell Line Evaluation : A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth across various cell lines. Notably, some compounds showed mean GI50 values below 50 nM against leukemia cells .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Bacterial Strains Tested
This compound0.8 - 3.2S. aureus, E. coli, C. albicans
Reference Drug (Ampicillin)0.4 - 1.6Various

Table 2: Anticancer Activity Against NCI-60 Cell Lines

CompoundMean GI50 (nM)Cell Line Tested
This compound<50Leukemia
Control (Doxorubicin)<10Various

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole, and how can regioselectivity be ensured?

  • Methodology : The synthesis of bromomethyl-substituted oxazoles often involves cyclization or halogenation strategies. For regioselective bromination at the 5-position, directing groups (e.g., electron-donating substituents) can influence reactivity. A two-step approach may include:

Oxazole ring formation : Condensation of cyclobutylamide derivatives with α-bromo ketones under acidic conditions .

Bromomethyl introduction : Use of N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl₃) to target the methyl group .

  • Validation : Monitor reaction progress via TLC or LC-MS. Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. How should researchers characterize the physical properties (e.g., melting point, solubility) of this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For analogous bromomethyl oxazoles, melting points range from 61–85°C, depending on substituents .
  • Solubility : Test in common solvents (e.g., DCM, THF, DMSO) via gravimetric analysis. Bromomethyl groups enhance solubility in polar aprotic solvents .
    • Data Table :
PropertyMethodTypical Range for Analogues
Melting PointDSC61–85°C
Solubility in DMSOGravimetric>50 mg/mL

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify cyclobutyl (δ ~1.8–2.5 ppm for CH₂) and oxazole protons (δ ~7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • HRMS : Confirm molecular formula (e.g., C₉H₁₁BrN₂O requires [M+H]⁺ = 243.0084) .
  • X-ray Crystallography : Use SHELXL for refinement. For example, oxazole derivatives often show planar ring systems with bond lengths of ~1.34 Å (C=N) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (BDEs) of C-Br bonds (~65–75 kcal/mol). Compare with chloro analogs to evaluate leaving-group efficacy .
  • Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict Suzuki-Miyaura coupling efficiency .
    • Key Insight : Bromine’s polarizability enhances oxidative addition kinetics compared to chlorine .

Q. What strategies mitigate thermal instability during purification?

  • Methodology :

  • Low-Temperature Techniques : Use flash chromatography at 4°C or recrystallization in chilled ethanol .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during column runs to prevent decomposition .
    • Validation : Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How does steric hindrance from the cyclobutyl group influence nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with tert-butyl vs. cyclobutyl analogs in SN2 reactions (e.g., with NaN₃ in DMF).
  • Steric Maps : Generate using molecular modeling software (e.g., Spartan) to quantify steric bulk (e.g., % buried volume) .
    • Finding : Cyclobutyl’s puckered structure reduces steric hindrance compared to bulkier groups, enabling moderate reaction rates .

Q. What are the safety protocols for handling brominated oxazoles?

  • Methodology :

  • GHS Compliance : Follow UN GHS Rev. 8 guidelines:
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification .
  • Spill Management : Neutralize with sodium thiosulfate and adsorb with vermiculite .

Data Contradictions & Resolution

  • Example : Melting points for bromomethyl oxazoles vary across studies (e.g., 61–85°C in ).
    • Resolution : Variability may arise from polymorphic forms or impurities. Use DSC to identify pure phases and recrystallize in multiple solvents (e.g., EtOAc/hexane) .

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